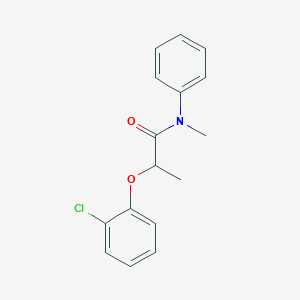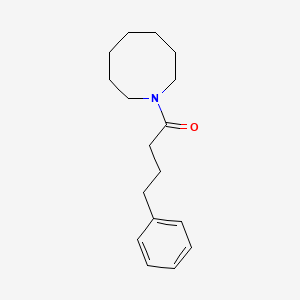
2-(2-chlorophenoxy)-N-methyl-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-methyl-N-phenylpropanamide, commonly known as Milbemycin A3, is a macrocyclic lactone compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and veterinary science. This compound is synthesized through a complex chemical process and has been found to have several biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of Milbemycin A3 involves its binding to the glutamate-gated chloride channels in the nervous system of parasites and insects, leading to the hyperpolarization of the cell membrane and paralysis of the organism. This mechanism of action is similar to that of other macrocyclic lactone compounds, such as ivermectin and selamectin.
Biochemical and Physiological Effects
Milbemycin A3 has been found to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the modulation of the immune response, and the induction of apoptosis in cancer cells. These effects make it a promising candidate for further research in the fields of medicine and cancer biology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Milbemycin A3 has several advantages and limitations for use in lab experiments. One advantage is its high potency and selectivity against parasitic and fungal organisms, making it a useful tool for studying the mechanisms of these organisms. However, its complex chemical structure and synthesis process may limit its availability and use in some research settings.
Direcciones Futuras
There are several future directions for research on Milbemycin A3, including the development of new drugs based on its chemical structure, the investigation of its potential as a cancer therapy, and the exploration of its effects on the immune system. Additionally, further studies are needed to better understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of Milbemycin A3 involves several steps, including the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenoxide, which is then reacted with N-methyl-N-phenylpropanamide to form the intermediate product. This intermediate is then subjected to several chemical reactions, including oxidation, reduction, and cyclization, to form the final product, Milbemycin A3. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful monitoring of the reaction conditions.
Aplicaciones Científicas De Investigación
Milbemycin A3 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and veterinary science. In medicine, this compound has been found to have potent antiparasitic and antifungal properties, making it a promising candidate for the development of new drugs for the treatment of parasitic and fungal infections. In agriculture, Milbemycin A3 has been used as a pesticide to control pests in crops, while in veterinary science, it has been used as an anthelmintic to treat parasitic infections in animals.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-methyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12(20-15-11-7-6-10-14(15)17)16(19)18(2)13-8-4-3-5-9-13/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEPMDGNSNSFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5289522.png)

![1-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one](/img/structure/B5289540.png)
![N-(2-methoxyethyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5289544.png)
![5-{[{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5289555.png)
![4-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5289566.png)

![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5289580.png)
![4-({4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)morpholine](/img/structure/B5289586.png)

![2-(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}phenyl)acetamide](/img/structure/B5289590.png)
![4-{[3-methyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]sulfonyl}morpholine](/img/structure/B5289593.png)

![ethyl {2-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B5289604.png)
